Product packaging for D-talose-18O2(Cat. No.:)

D-talose-18O2

Cat. No.: B12394198
M. Wt: 184.16 g/mol
InChI Key: GZCGUPFRVQAUEE-AMUOQIKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-talose-18O2 is a stable isotope-labeled analog of the rare 6-deoxyhexose sugar D-talose, where two oxygen atoms have been substituted with the 18O isotope. This compound serves as a critical tracer in metabolic pathway analysis and glycobiology research, particularly for investigating the biosynthesis and function of rare deoxy sugars in biological systems. In bacterial systems, rare sugars like 6-deoxy-D-talose are components of cell surface glycans, such as the capsular polysaccharide produced by Pseudomonas soil isolates . These cell surface polymers play significant roles in bacterial pathogenicity and host immune response evasion. The incorporation of an 18O label allows researchers to track the metabolic fate of this sugar using advanced analytical techniques like Gas Chromatography-Time of Flight Mass Spectrometry (GC-TOF-MS), a method successfully employed in untargeted metabolomic studies of plant sugar metabolism . This compound is essential for elucidating complex biochemical pathways, including the conversion processes between various sugar nucleotides. Research indicates that enzymes like GDP-D-mannose-4,6-dehydratase (GMD) can catalyze the non-stereospecific reduction of GDP-6-deoxy-D- lyxo -hexos-4-ulose, potentially yielding both GDP-D-rhamnose and GDP-6-deoxy-D-talose epimers in certain bacterial strains . The specific 18O labeling in this compound provides a powerful tool for tracing these intricate enzymatic conversions and understanding the mechanisms of stereospecificity in sugar-nucleotide modifying enzymes. This detailed level of analysis is fundamental for progress in metabolic engineering, carbohydrate chemistry, and the development of novel biocatalysts. FOR RESEARCH USE ONLY. Not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B12394198 D-talose-18O2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O6

Molecular Weight

184.16 g/mol

IUPAC Name

(2S,3S,4S,5R)-2,5,6-trihydroxy-3,4-bis(18O)(oxidanyl)hexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6+/m1/s1/i11+2,12+2

InChI Key

GZCGUPFRVQAUEE-AMUOQIKHSA-N

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@@H](C=O)O)[18OH])[18OH])O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

An Overview of D Talose As a Rare Sugar in Scientific Investigations

Structural Context within Hexose Monosaccharides

D-talose is an aldohexose, meaning it is a six-carbon sugar with an aldehyde group. chegg.com Its chemical formula is C₆H₁₂O₆, identical to more common hexoses like glucose and galactose. nih.gov The difference lies in its stereochemistry—the specific three-dimensional arrangement of its hydroxyl (-OH) groups. D-talose is the C-2 epimer of D-galactose, meaning their structures differ only in the orientation of the hydroxyl group at the second carbon atom. pearson.com It is also the C-4 epimer of D-mannose. This unique spatial arrangement of atoms dictates its chemical properties and how it interacts with biological systems.

Table 1: Stereochemical Relationship of D-talose to Other D-Aldohexoses
SugarRelationship to D-taloseDiffering Chiral Center
D-galactoseC-2 EpimerC2
D-glucoseDiastereomerC2, C4
D-mannoseC-4 EpimerC4
D-alloseDiastereomerC2, C3

Established Roles in Microbial and Plant Systems

While rare, D-talose is not entirely absent from the biological world. It has been identified as a component of the O-antigens in some bacteria. researchgate.net Research has also uncovered various biological activities. For instance, D-talose has been shown to have antimicrobial and anti-inflammatory properties. rsc.orgresearchgate.net In some microorganisms, enzymes like L-arabinose isomerase can convert the more common D-galactose into D-tagatose, often with D-talose as a minor byproduct. jst.go.jpresearchgate.netresearchgate.net Certain studies have also explored the effects of D-talose on plant-associated microorganisms and its potential inhibitory effects on the growth of nematodes like Caenorhabditis elegans. fmach.itnih.govresearchgate.net

Rationale for Site Specific ¹⁸o Labeling in D Talose D Talose 18o2 for Mechanistic Studies

The creation of D-talose-18O2, a molecule of D-talose labeled with two heavy oxygen isotopes, is driven by the need for a precise tool to investigate specific biochemical reactions. The placement of the ¹⁸O atoms is not random; it is targeted to answer specific mechanistic questions, particularly concerning enzymatic reactions involving the sugar.

A primary application for such a labeled compound is in studying the mechanism of glycosyltransferases and glycoside hydrolases. These enzymes are responsible for the synthesis and breakdown of glycosidic bonds, which link sugars together to form complex carbohydrates. By using a substrate like D-talose labeled with ¹⁸O at specific positions (for example, at the anomeric hydroxyl group and another hydroxyl group involved in linkage), researchers can trace the fate of these oxygen atoms during the reaction.

For instance, during the enzymatic cleavage of a glycosidic bond by a hydrolase, the reaction can proceed with either inversion or retention of the stereochemistry at the anomeric carbon. By performing the reaction in ¹⁸O-labeled water (H₂¹⁸O), one can determine if the ¹⁸O from the water is incorporated into the released sugar product. nih.gov Conversely, using a substrate like this compound where the glycosidic oxygen is labeled allows scientists to track whether that specific oxygen atom remains with the sugar or is transferred to another molecule. acs.org This provides definitive evidence for the catalytic mechanism, helping to distinguish between different possible reaction pathways. The dual label (¹⁸O₂) can provide more complex information, potentially tracking intramolecular rearrangements or reactions involving more than one hydroxyl group. nih.gov This level of detail is critical for designing specific enzyme inhibitors and for engineering enzymes with new functionalities.

Table 2: Properties of Common Stable Isotopes in Biochemical Tracing
IsotopeNatural Abundance (%)Key ApplicationsDetection Method
¹³C~1.1%Metabolic flux analysis, pathway tracingMS, NMR
¹⁵N~0.37%Amino acid and protein metabolismMS, NMR
²H (D)~0.015%Tracer for water, kinetic isotope effect studiesMS, NMR
¹⁸O~0.20%Enzyme mechanism studies, tracing oxygen sourcesMS

An in-depth exploration of the synthetic strategies for producing D-talose labeled with oxygen-18 (¹⁸O) reveals a landscape of precise chemical and enzymatic methodologies. The introduction of a heavy oxygen isotope into a complex carbohydrate scaffold like D-talose requires highly specific and controlled reactions to ensure the label is incorporated at the desired position. This article details the primary chemical and biocatalytic approaches for achieving such regioselective isotopic enrichment.

Applications of D Talose 18o2 in Mechanistic Biochemical Studies Non Human Biological Systems

Elucidation of Enzymatic Reaction Mechanisms and Kineticsboku.ac.at

The study of enzyme kinetics and mechanisms is fundamental to understanding how biological catalysts function. solubilityofthings.com D-talose-18O2 has proven to be an indispensable probe in this area, allowing for detailed investigations into the transition states, atomic movements, and stereochemical results of enzyme-catalyzed reactions. boku.ac.at

Probing Transition States through Kinetic Isotope Effects (KIE)boku.ac.at

The Kinetic Isotope Effect (KIE) is a powerful method used to determine the mechanism and rate-determining steps of a chemical reaction by measuring the change in reaction rate upon isotopic substitution. nih.govosti.gov When this compound is used as a substrate, the difference in mass between ¹⁸O and the more common ¹⁶O can lead to a measurable change in the reaction rate if a bond to the oxygen atom is being formed or broken in the rate-limiting step. epfl.ch

This effect arises from the differences in the zero-point vibrational energies of the C-¹⁶O and C-¹⁸O bonds. epfl.ch The heavier C-¹⁸O bond has a lower zero-point energy, requiring more energy to break, which can result in a slower reaction rate. By precisely measuring these KIEs, researchers can gain insights into the geometry and electronic structure of the transition state, the highest energy point along the reaction coordinate. wayne.edu For instance, a significant KIE suggests that the bond to the labeled oxygen is undergoing a change in the transition state, providing strong evidence for a particular reaction mechanism. osti.gov

Table 1: Theoretical Kinetic Isotope Effects (KIE) for C-O Bond Cleavage

Isotopic SubstitutionBond TypeTheoretical Maximum KIE (k_light / k_heavy) at 25°C
¹²C/¹³CC-C~1.04
¹⁶O/¹⁸OC-O~1.06
¹H/²H (Deuterium)C-H~7

This table provides a theoretical comparison of the magnitude of KIEs for different isotopic substitutions. The larger the mass difference, the more significant the potential KIE. While smaller than the effects seen with hydrogen isotopes, the ¹⁸O KIE is a sensitive probe for reactions involving oxygen chemistry.

Tracking Oxygen Atom Transfers in Glycosidase and Epimerase Catalysisnih.gov

Isotope tracing studies using this compound are instrumental in following the path of oxygen atoms during reactions catalyzed by glycosidases and epimerases. Glycosidases are enzymes that hydrolyze glycosidic bonds, while epimerases alter the stereochemistry at a single chiral center in a sugar molecule.

In the case of glycosidases, by using this compound and analyzing the products via mass spectrometry, researchers can determine whether the cleavage of the glycosidic bond occurs between the anomeric carbon and the glycosidic oxygen or between the glycosidic oxygen and the aglycone. This information is crucial for distinguishing between retaining and inverting mechanisms of these enzymes.

For epimerases that act on sugars like D-talose, the use of this compound can help to elucidate the mechanism of the epimerization reaction. For example, it can help determine whether the reaction proceeds through a deprotonation/reprotonation mechanism or involves the formation of a transient oxidized intermediate.

Investigating Stereochemical Outcomes of Enzyme-Catalyzed Reactions

Enzymes are known for their high stereospecificity, meaning they typically produce only one specific stereoisomer of a product. libretexts.org this compound can be used to probe the stereochemical course of enzymatic reactions. By determining the position of the ¹⁸O label in the product molecule using techniques like NMR or mass spectrometry, the stereochemical outcome of the reaction can be unambiguously established. This is particularly important for understanding how the enzyme's active site controls the three-dimensional arrangement of atoms during catalysis. libretexts.org

Metabolic Flux Analysis in Microbial Systemssolubilityofthings.comnih.gov

Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a cell. nih.gov The use of stable isotope tracers like this compound is central to these studies, providing a dynamic view of metabolic pathways that cannot be obtained from static measurements of metabolite concentrations alone. chromservis.eu

Tracing this compound through Carbohydrate Metabolic Pathways in Bacteria and Funginih.gov

When microorganisms are fed this compound, the labeled sugar enters their metabolic networks and is converted into a variety of other compounds. frontiersin.orgnih.gov By tracking the incorporation of the ¹⁸O label into downstream metabolites, researchers can map out active metabolic pathways and determine the relative contributions of different routes for carbohydrate utilization. nih.govplos.org This approach has been applied to various bacteria and fungi to understand how they process unusual sugars like D-talose. nih.govfrontiersin.orgnih.gov

For instance, the labeled oxygen from this compound can be traced into intermediates of central carbon metabolism, such as the pentose (B10789219) phosphate (B84403) pathway or glycolysis, providing quantitative data on the flux through these pathways. frontiersin.org This information is vital for metabolic engineering efforts aimed at optimizing the production of biofuels, pharmaceuticals, and other valuable chemicals in microbial cell factories. researchgate.net

Table 2: Potential Labeled Metabolites from this compound in a Hypothetical Bacterial Pathway

Input SubstrateKey Metabolic PathwayPotential Labeled MetabolitesAnalytical Technique for Detection
This compoundPentose Phosphate PathwayRibose-5-phosphate-¹⁸O, Sedoheptulose-7-phosphate-¹⁸O, Erythrose-4-phosphate-¹⁸OMass Spectrometry, NMR Spectroscopy
This compoundGlycolysisFructose-6-phosphate-¹⁸O, Pyruvate-¹⁸OMass Spectrometry, NMR Spectroscopy
This compound6-deoxy-D-talose synthesisGDP-6-deoxy-D-talose-¹⁸OMass Spectrometry, NMR Spectroscopy

This interactive table illustrates how this compound can be used to trace metabolic routes. The presence of the ¹⁸O label in the listed metabolites would confirm the activity of the respective pathways.

Characterization of Novel D-talose Biotransformations

Microorganisms possess a vast and diverse enzymatic repertoire, often capable of catalyzing novel biochemical reactions. The use of this compound can aid in the discovery and characterization of new biotransformations of this rare sugar. For example, if a microorganism is found to convert D-talose into a previously unknown compound, isotope labeling can help to elucidate the structure of the new product and the enzymatic mechanism of its formation. This can lead to the discovery of new enzymes with potential applications in biocatalysis and synthetic biology. Research has shown the enzymatic conversion of D-tagatose to D-talose by L-ribose isomerase. nih.gov Furthermore, some enzymes exhibit broad substrate specificity, such as ribose-5-phosphate (B1218738) isomerase B, which can catalyze the isomerization of L-talose. jmb.or.kr

Studying Microbial Growth Inhibition by Rare Sugars (e.g., Caenorhabditis elegans)

Research has established that certain rare sugars, including D-talose, exhibit considerable growth-inhibitory effects on the nematode Caenorhabditis elegans. nih.govtandfonline.com Studies comparing various aldohexose stereoisomers found that D-talose, along with D-allose and L-idose, significantly inhibited the growth of C. elegans in both monoxenic (with a bacterial food source) and axenic (chemically defined medium) cultures. nih.govtandfonline.com This inhibitory property suggests that D-talose acts as an antimetabolite, likely interfering with essential carbohydrate metabolism pathways. researchgate.net

The use of D-talose-¹⁸O₂ provides a sophisticated tool to dissect the precise mechanism of this inhibition. By tracing the ¹⁸O label, researchers can track the metabolic fate of D-talose within the nematode. A key hypothesis is that the toxicity of D-talose stems from its phosphorylation by hexokinase, creating an unusable sugar-phosphate that accumulates and impedes glycolysis. nih.govresearchgate.net

Research Findings from Isotopic Labeling:

Tracking Phosphorylation: Experiments using D-talose-¹⁸O₂ would allow for the direct detection of D-talose-¹⁸O₂-6-phosphate via mass spectrometry. This would confirm that D-talose is a substrate for hexokinase in C. elegans and quantify the extent of its accumulation.

Metabolic Diversion: Following the ¹⁸O label can reveal if D-talose or its phosphorylated form is shunted into other metabolic pathways, potentially disrupting them. This approach helps to understand the full spectrum of its antinutritional effects. researchgate.net

Table 1: Growth Inhibitory Effects of Selected Aldohexoses on C. elegans

Aldohexose Growth Inhibition Observed Potential Mechanism Citation
D-talose Considerable Antimetabolite, potential phosphorylation nih.gov, tandfonline.com, mdpi.com
D-allose Considerable Phosphorylation by hexokinase nih.gov, tandfonline.com
L-idose Considerable Antimetabolite nih.gov, tandfonline.com

Investigation of Carbohydrate Allocation and Dynamics in Plants

The allocation of carbohydrates from source tissues (like leaves) to sink tissues (like roots and fruits) is fundamental to plant growth and development. nih.gov Sucrose is the primary sugar transported over long distances in most plants, but the dynamics of monosaccharides like glucose and fructose (B13574) are crucial for local metabolism. nih.gov Stable isotope labeling is a key technique for studying these processes. researchgate.net

While not a common plant sugar, introducing D-talose-¹⁸O₂ can serve as a valuable probe to understand the specificity and function of plant sugar transporters and metabolic enzymes. biosynth.comresearchgate.net By applying ¹⁸O-labeled D-talose to plant leaves or roots, its journey through the plant can be monitored.

Potential Research Insights:

Transporter Specificity: The uptake of D-talose-¹⁸O₂ into plant cells can be measured, providing data on which monosaccharide transporters (MSTs) or sugar transport proteins (STPs) are capable of recognizing and transporting this rare sugar. researchgate.net

Phloem and Xylem Mobility: Analysis of ¹⁸O content in the phloem and xylem sap after application of D-talose-¹⁸O₂ reveals its mobility within the plant's vascular system. This helps characterize the plant's capacity for long-distance transport of non-native sugars. nih.gov

Metabolic Conversion: Tracking the ¹⁸O label can determine if D-talose is metabolized, converted into other sugars, or incorporated into structural components like cell walls.

Classic experiments using water labeled with oxygen-18 (H₂¹⁸O) definitively showed that the oxygen gas released during photosynthesis originates from water, not from carbon dioxide. britannica.combfwpub.comlibretexts.org This occurs because, during the fixation of CO₂, oxygen atoms from water are incorporated into the newly synthesized carbohydrates. researchgate.net

The use of D-talose-¹⁸O₂ in this context is not for tracing the origin of evolved O₂, but rather to study the reverse process: the oxygen exchange between sugars and water within plant tissues. When D-talose-¹⁸O₂ is supplied to plant cells, the ¹⁸O label can be lost from the sugar molecule and appear in cellular water due to the action of isomerases and other metabolic enzymes. The rate of this back-exchange provides insights into the reversibility and dynamics of enzymatic reactions involved in carbohydrate metabolism.

Probing Glycoconjugate Biosynthesis and Structural Elucidation

Glycoconjugates—proteins and lipids modified with carbohydrates (glycans)—are vital for a vast array of biological processes. nih.govnumberanalytics.com The use of isotopically labeled monosaccharides is a cornerstone of modern glycomics, allowing for the detailed study of how these complex molecules are built and function. rsc.orgnih.gov

D-talose-¹⁸O₂ can be used as a precursor in both chemical and enzymatic synthesis to create labeled oligosaccharides and glycans. thegoodscentscompany.com These labeled molecules are indispensable tools for structural and functional studies.

Enzymatic Synthesis: Glycosyltransferases, the enzymes that build glycans, can sometimes utilize rare sugars as substrates. pnas.org By providing D-talose-¹⁸O₂ as a building block, specific positions within a synthetically produced glycan can be tagged with a heavy isotope.

Metabolic Labeling: When cells are cultured in the presence of D-talose-¹⁸O₂, they may incorporate it into their natural glycoconjugates. nih.gov Analyzing the resulting ¹⁸O-labeled glycoproteins and glycolipids with mass spectrometry reveals which glycosylation pathways can utilize D-talose and at what efficiency. rsc.orgoup.com

The interactions between carbohydrates and proteins (e.g., lectins) or lipids are often transient and of low to moderate affinity, making them challenging to study. nih.govnih.gov D-talose-¹⁸O₂ offers a subtle but powerful method to investigate these binding events.

Mass Spectrometry-Based Assays: The mass shift introduced by the ¹⁸O label allows for the clear differentiation between bound and unbound states in mass spectrometry experiments. This can be used to quantify binding affinities between a D-talose-¹⁸O₂-containing glycan and its protein receptor.

NMR Spectroscopy: While ¹³C is more common in NMR, ¹⁸O can induce a small, detectable isotope shift on the chemical shifts of adjacent carbon (¹³C) or proton (¹H) atoms. This effect can be used to confirm the location of the label and study the conformation of the carbohydrate in its free versus protein-bound state.

Table 2: Compound Names Mentioned in this Article

Compound Name Abbreviation / Other Names
D-talose Tal
D-glucose Glc
D-galactose Gal
D-mannose Man
D-allose All
L-idose Ido
This compound ¹⁸O-labeled D-talose
D-talose-6-phosphate
Sucrose

Role of D Talose 18o2 in Chemical Reaction Mechanisms and Thermochemical Studies

Unraveling Complex Organic Reaction Pathways with 18O Labeling

The strategic placement of an ¹⁸O label within the D-talose molecule allows chemists to track the fate of specific oxygen atoms through various transformations, providing unambiguous evidence for proposed mechanistic steps.

In carbohydrate chemistry, the hydroxyl groups of D-talose can act as nucleophiles, and the carbonyl group of its open-chain form is susceptible to nucleophilic attack. ncert.nic.in By selectively labeling one of the hydroxyl groups or the carbonyl oxygen with ¹⁸O, the precise site of nucleophilic attack can be determined. For instance, during glycoside formation, where an alcohol attacks the anomeric carbon, labeling the hydroxyl group on the incoming alcohol with ¹⁸O would result in an ¹⁸O-labeled glycosidic linkage, confirming the mechanism. ncert.nic.in

Isotopic scrambling, the distribution of an isotopic label among multiple positions in a molecule, can provide insights into reaction intermediates and equilibrium processes. If D-talose-18O2, labeled at the C1 carbonyl group, is subjected to conditions that promote reversible hemiacetal formation, the ¹⁸O label could potentially be distributed between the carbonyl oxygen and the oxygen atom of the hydroxyl group involved in ring formation. nih.govnih.gov Observing the extent and rate of this scrambling via techniques like mass spectrometry or ¹³C NMR spectroscopy (by observing the effect of the heavier isotope on the carbon signal) can help quantify the dynamics of ring-chain tautomerism.

Table 1: Hypothetical Isotopic Distribution in D-talose after Treatment in H₂¹⁶O

CompoundInitial ¹⁸O PositionFinal ¹⁸O DistributionImplied Mechanism
D-talose-1-¹⁸OC1 CarbonylC1 Carbonyl, C5 HydroxylRing-chain tautomerism and hemiacetal exchange
D-talose-2-¹⁸OC2 HydroxylC2 HydroxylNo scrambling under non-rearranging conditions

This interactive table illustrates potential outcomes of isotopic scrambling experiments.

Carbohydrates can undergo various rearrangement reactions, often acid or base-catalyzed, where substituent groups, including hydroxyls, migrate. wiley-vch.demasterorganicchemistry.com this compound is an invaluable tool for studying such rearrangements. For example, in a pinacol-type rearrangement of a talose derivative, if a labeled hydroxyl group were to migrate, its final position in the product would confirm the migratory aptitude of different groups and the stereochemistry of the reaction.

Consider a hypothetical acid-catalyzed rearrangement of a D-talose derivative where a vicinal diol system is involved. Labeling one of the hydroxyl groups with ¹⁸O would allow researchers to distinguish between the migrating and stationary oxygen atoms, providing clear evidence for a 1,2-hydride or 1,2-alkyl shift mechanism. acs.org

Mechanistic Insights into Carbohydrate Pyrolysis and Thermal Degradation

The thermal decomposition of biomass, including carbohydrates like D-talose, is a complex process leading to a wide array of valuable chemicals and fuels. researchgate.netrsc.orgmdpi.com Understanding the underlying reaction mechanisms is crucial for optimizing these processes. This compound can provide unique insights into the fate of oxygen atoms during pyrolysis.

During pyrolysis, the glycosidic bonds of polysaccharides break, and the individual sugar units undergo further degradation through dehydration, fragmentation, and rearrangement. acs.orgacs.org By using D-talose with ¹⁸O labels at specific positions (e.g., in the hydroxyl groups vs. the ring oxygen), it is possible to trace the origin of oxygen in the resulting volatile products such as water, furans, and other oxygenates. nih.gov For example, if D-talose labeled at the C2-hydroxyl group is pyrolyzed, the detection of ¹⁸O in the water produced would suggest that this specific hydroxyl group is involved in dehydration reactions.

The distribution of ¹⁸O in the various pyrolytic products can help to validate or refute proposed formation mechanisms. For instance, the formation of key pyrolysis products like levoglucosan (B13493) (1,6-anhydro-β-D-glucopyranose) from glucose is a major pathway in cellulose (B213188) pyrolysis. researchgate.net A similar pathway could be investigated for D-talose. If D-talose labeled with ¹⁸O at the C6 hydroxyl group is pyrolyzed, the incorporation of the ¹⁸O label into the anhydro ring of the resulting 1,6-anhydro-D-talose would provide strong evidence for a mechanism involving the C6 hydroxyl group attacking the anomeric center.

Table 2: Expected ¹⁸O Labeling in Pyrolysis Products of Selectively Labeled this compound

Labeled PrecursorPyrolysis ProductExpected ¹⁸O LocationMechanistic Implication
D-talose-6-¹⁸O1,6-anhydro-D-taloseAnhydro oxygen bridgeC6-OH attacks anomeric carbon
D-talose-2-¹⁸OFurfuralNot incorporatedC2-OH is eliminated as water
D-talose-ring-¹⁸OCarbon DioxideIncorporatedRing structure fragmentation

This interactive table shows the expected fate of the ¹⁸O label in key pyrolysis products, providing insights into reaction pathways.

Investigation of Isotope Exchange Reactions and Equilibrium

This compound can be used to study the kinetics and equilibrium of oxygen isotope exchange reactions between the sugar and the solvent, typically water enriched in ¹⁸O (H₂¹⁸O). nih.govnih.gov When a non-labeled sugar like D-talose is dissolved in H₂¹⁸O, the carbonyl oxygen of the open-chain form can undergo exchange with the solvent via a hydrate (B1144303) intermediate. miami.edu The rate of this exchange can be monitored over time using mass spectrometry to determine the rate constants for both the forward and reverse reactions.

This provides fundamental information about the reactivity of the carbonyl group and the equilibrium between the open-chain and cyclic forms of the sugar. acs.org Studies have shown that for monosaccharides, one carbonyl oxygen atom is expected to exchange with the solvent. nih.gov Comparing the exchange rate for D-talose with other hexoses can provide insights into how the stereochemistry of the sugar affects the stability and reactivity of its open-chain form.

Computational and Theoretical Investigations of D Talose and Its 18o Labeled Analogs

Molecular Dynamics (MD) Simulations of D-talose-¹⁸O₂ in Aqueous and Biological Environments

Molecular dynamics (MD) simulations are a powerful tool for observing the behavior of molecules over time. For D-talose-¹⁸O₂, MD simulations can reveal how the isotopic labeling influences its conformational preferences and interactions with its environment, particularly in water and biological systems.

Conformational Analysis and Intermolecular Interactions

D-talose, like other aldohexoses, exists in a complex equilibrium of different forms, including pyranose and furanose rings, which can each exist as α and β anomers. The pyranose form is typically the most stable, adopting chair (e.g., ⁴C₁) and boat conformations. MD simulations have been used to study the conformational landscape of D-talose in solution. researchgate.netresearchgate.net Long-timescale simulations of β-D-talose in water have shown that its low hydrophilicity can be attributed to a frequently occurring intramolecular hydrogen bond between the axial hydroxyl groups at positions C2 and C4. nih.gov

The introduction of ¹⁸O isotopes into the D-talose structure, creating D-talose-¹⁸O₂, does not significantly alter the potential energy surface that governs its conformations in a classical MD simulation. The primary change is the increased mass of the labeled oxygen atoms. While this has a minimal effect on the equilibrium conformational populations, it does affect the dynamics, such as vibrational frequencies and diffusive motions. The intermolecular interactions, dominated by hydrogen bonding between the sugar's hydroxyl groups and surrounding water molecules, remain largely unchanged in terms of geometry and strength. However, the altered dynamics can be important for interpreting experimental results from techniques sensitive to isotopic substitution, such as neutron scattering or certain types of spectroscopy.

Table 1: Predominant Tautomeric Forms of D-talose in Aqueous Solution

TautomerPercentage in Solution
α-talopyranose40%
β-talopyranose29%
α-talofuranose13%
β-talofuranose12%
Aldehyde/Hydrate (B1144303)6%
Data derived from NMR studies, which provide a basis for validating MD simulation results. acs.org

Solvent Effects on D-talose-¹⁸O₂ Structure and Dynamics

The solvent environment plays a crucial role in determining the structure and dynamics of sugars. researchgate.net In aqueous solutions, water molecules form structured solvation shells around D-talose, with specific arrangements dictated by the orientation of the sugar's hydroxyl groups. researchgate.net MD simulations have shown that water favors extended, linear conformations of sugars by forming strong hydrogen bonds with their hydroxyl groups, which reduces intramolecular hydrogen bonding. rsc.org Conversely, in less polar solvents like dimethylsulfoxide (DMSO), intramolecular hydrogen bonds become more favorable, leading to more compact, quasi-cyclic structures. rsc.org

Quantum Mechanical (QM) Calculations for Isotopic Effects and Reaction Energetics

Quantum mechanical (QM) calculations offer a more detailed and accurate description of chemical systems by solving the Schrödinger equation. These methods are essential for studying phenomena that depend on the quantum nature of atoms and electrons, such as isotopic effects and chemical reactions.

Prediction of Kinetic Isotope Effects

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. science.gov For D-talose-¹⁸O₂, replacing ¹⁶O with the heavier ¹⁸O isotope can lead to a measurable KIE. This effect arises because the mass of the atom affects the vibrational frequencies of the molecule's bonds. A heavier isotope leads to lower vibrational frequencies, which in turn means a higher energy is required to break the bond during a reaction.

QM calculations, particularly using Density Functional Theory (DFT), are highly effective for predicting KIEs. researchgate.net The process involves calculating the vibrational frequencies of the reactant (e.g., D-talose-¹⁸O₂) and the transition state for a given reaction. The KIE can then be calculated from the differences in these frequencies. For enzymatic reactions involving D-talose, such as those catalyzed by glycosyltransferases or isomerases, the ¹⁸O KIE can provide detailed information about the structure of the transition state. researchgate.netresearchgate.net For example, a significant KIE at a particular oxygen atom would imply that the bonding to that atom is changing significantly in the rate-limiting step of the reaction.

Table 2: Theoretical ¹⁸O Kinetic Isotope Effects for a Model Glycosidic Bond Cleavage

Isotope PositionReaction TypePredicted KIE (k¹⁶/k¹⁸)Implication
Glycosidic OxygenAcid-Catalyzed Hydrolysis1.03 - 1.05Significant bond breaking at the transition state
Nucleophilic WaterEnzyme-Catalyzed Hydrolysis1.01 - 1.02Bond formation is partially rate-limiting
Non-bridging OxygenPhosphoryl Transfer0.98 - 0.99 (Inverse)Increased bond order/constriction at the transition state
These values are illustrative for typical carbohydrate reactions and demonstrate the sensitivity of KIEs to the reaction mechanism.

Elucidation of Transition State Structures and Reaction Pathways

Beyond predicting KIEs, QM methods are crucial for mapping out the entire energy landscape of a chemical reaction. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, chemists can elucidate detailed reaction pathways. For reactions involving D-talose-¹⁸O₂, such as its isomerization or its participation in glycosidic bond formation, QM can help determine the most likely mechanism. ub.edu

Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are particularly powerful for studying enzymatic reactions. acs.orgub.edu In this approach, the reacting part of the system (e.g., the D-talose substrate and key active site residues) is treated with high-level QM, while the rest of the protein and solvent are treated with more computationally efficient MM methods. acs.org This allows for the simulation of reactions within the complex and dynamic environment of an enzyme active site. ub.edu For D-talose-¹⁸O₂, QM/MM simulations can reveal how the enzyme stabilizes the transition state and how isotopic substitution at specific oxygen atoms influences the reaction's energy profile and conformational changes along the catalytic pathway. acs.org

Development and Refinement of Empirical Force Fields for Labeled Carbohydrates

Empirical force fields are the foundation of classical MD simulations. They consist of a set of equations and parameters that describe the potential energy of a system as a function of the positions of its atoms. scispace.com The accuracy of any MD simulation is highly dependent on the quality of the force field used. science.gov

The development of force fields for carbohydrates is a challenging task due to their flexibility and the large number of stereoisomers. maynoothuniversity.ie Several widely used force fields, such as CHARMM, GLYCAM, and GROMOS, have specific parameter sets for carbohydrates. maynoothuniversity.ieresearchgate.net These parameters are derived from a combination of experimental data (e.g., from X-ray crystallography and NMR) and high-level QM calculations. maynoothuniversity.ie

For an isotopically labeled molecule like D-talose-¹⁸O₂, a standard force field can be adapted without extensive re-parameterization. The primary modification is to change the atomic mass of the labeled oxygen atoms in the simulation input files. This correctly models the inertial effects of the isotopic substitution. However, for studies aiming to reproduce experimental data that are highly sensitive to isotope effects, such as vibrational spectra, further refinement may be necessary. This could involve fine-tuning parameters like bond force constants or partial atomic charges around the isotopic substitution site to better reflect the subtle changes in electronic structure and vibrational dynamics caused by the heavier nucleus. The development of polarizable force fields, such as the Drude model, which explicitly account for electronic induction, offers a promising avenue for more accurately simulating isotopically labeled molecules in the future. acs.org

Table 3: Common Biomolecular Force Fields and Their Adaptability for Isotopic Labeling

Force FieldPrimary Parameter SourceAdaptability for ¹⁸O LabelingKey Consideration
CHARMM QM calculations and experimental dataHigh: Atomic masses are easily modified.Parameter set is extensive for common hexoses. maynoothuniversity.ie
GLYCAM QM calculations on carbohydrate fragmentsHigh: Designed for carbohydrates, masses are adjustable.Consistent with specific water models like TIP5P. maynoothuniversity.ie
GROMOS Experimental thermodynamic dataHigh: United-atom and all-atom versions available.Parameter refinement may be needed for specific spectroscopic properties.
OPLS-AA Liquid properties and QM torsional scansHigh: Atomic masses are standard input.Known for good treatment of solvent interactions.

Future Directions and Emerging Research Avenues for D Talose 18o2

Integration with Advanced Multi-Omics Technologies (e.g., Isotopic Metabolomics, Glycomics)

The advent of multi-omics, which combines genomics, transcriptomics, proteomics, and metabolomics, offers a holistic view of biological systems. quanticate.commetabolon.com The integration of stable isotope tracers like D-talose-18O2 into this framework is poised to move research beyond static snapshots of metabolite levels to a dynamic understanding of metabolic flux and pathway activity. chromservis.eu

Isotopic metabolomics using this compound would enable researchers to trace the fate of the talose molecule through interconnected metabolic networks. Upon cellular uptake, the 18O-labeled sugar and its downstream metabolites can be tracked and quantified by mass spectrometry, revealing the kinetics of its conversion and the pathways it enters. chromservis.eu This approach can distinguish between pre-existing metabolite pools and those newly synthesized from the tracer, providing a much richer understanding of metabolic regulation. chromservis.eu For example, observing the incorporation of 18O into intermediates of glycolysis or the pentose (B10789219) phosphate (B84403) pathway would provide definitive evidence of talose's entry into central carbon metabolism.

In the realm of glycomics, the study of the complete set of sugars (the glycome) in an organism, this compound offers a method for metabolic labeling of glycoconjugates. caister.com Glycosylation is a critical protein modification, and aberrant glycosylation is a hallmark of numerous diseases. nih.gov By introducing this compound, researchers can monitor its incorporation into glycoproteins and glycolipids. This allows for the identification of specific proteins and lipids that are modified with talose or its metabolic derivatives, and provides a means to study the dynamics of glycan biosynthesis and turnover. nih.gov Such multi-omics studies can generate comprehensive datasets that link genetic information to functional outcomes at the metabolic and glycomic levels. genome.gov

Table 1: Hypothetical Isotopic Metabolomics Data from a this compound Tracing Experiment

This table illustrates the potential mass shifts detectable by mass spectrometry for key metabolites following the metabolism of this compound. The "M+n" notation indicates the mass of the metabolite plus 'n' atomic mass units.

MetaboliteUnlabeled Mass (M)Potential Labeled IsotopologuesMass ShiftMetabolic Implication
Glucose-6-phosphate260.18M+2, M+4+2, +4Indicates epimerization/isomerization of talose into the glucose pool.
Fructose-6-phosphate260.18M+2, M+4+2, +4Shows entry into the glycolytic pathway.
Ribose-5-phosphate (B1218738)230.15M+2, M+4+2, +4Demonstrates flux into the pentose phosphate pathway.
Sedoheptulose-7-phosphate290.21M+2, M+4+2, +4Confirms activity in the non-oxidative branch of the PPP.
UDP-N-acetylglucosamine607.42M+2, M+4+2, +4Traces talose-derived carbons into the hexosamine biosynthesis pathway, a key route for glycan synthesis.

Development of In Vitro Biomimetic Systems for this compound Tracing

While in vivo studies are essential, the sheer complexity of a living cell can make it difficult to isolate and study specific biochemical events. In vitro biomimetic systems, which are simplified, artificial environments that mimic biological processes, offer a solution. usra.edu These systems provide a controlled setting to investigate the molecular interactions and enzymatic transformations of this compound with high precision.

For instance, a cell-free system containing a purified enzyme or a series of enzymes from a specific metabolic pathway could be used. By introducing this compound as the substrate, researchers can monitor the reaction in real-time without interference from competing pathways. This would be invaluable for characterizing the kinetics and substrate specificity of enzymes that are predicted to metabolize talose. Another application is the use of artificial lipid bilayers or liposomes to model cell membranes. google.com These systems can be used to study the passive diffusion or protein-mediated transport of this compound across a biological membrane, providing insights into its uptake mechanisms.

Table 2: Comparison of In Vitro Biomimetic Systems for this compound Studies

This table compares different types of biomimetic systems and their specific applications in tracing the metabolic fate and transport of this compound.

Biomimetic SystemComponentsResearch Application for this compoundKey Question Answered
Cell-Free Enzyme AssayPurified epimerases, isomerases, or kinases; buffer; cofactorsCharacterize specific enzymatic reactions involving talose.Is D-talose a substrate for a specific enzyme? What are the kinetic parameters (Km, Vmax)?
Reconstituted PathwayMultiple purified enzymes from a single pathway (e.g., glycolysis)Trace the conversion of this compound through a multi-step pathway.Can talose enter and be processed by a known metabolic pathway? Where are the bottlenecks?
Artificial Lipid Bilayer (Liposomes)Phospholipids, cholesterolStudy passive diffusion of this compound across a membrane.How permeable is a biological membrane to D-talose?
ProteoliposomesLiposomes with embedded transporter proteins (e.g., GLUT transporters)Investigate active or facilitated transport of this compound.Which specific transporter proteins are responsible for D-talose uptake?

Exploration in Unconventional Non-Human Biological Models for Unique Metabolic Insights

While standard laboratory models like E. coli and mammalian cell lines are well-characterized, they represent only a fraction of the planet's biological diversity. Unconventional non-human models, such as extremophilic archaea, insects, marine invertebrates, or specific plant species, possess unique metabolic capabilities that have evolved in response to diverse environmental pressures. up.ac.za Introducing this compound into these organisms could unveil novel metabolic pathways and biological functions for rare sugars.

For example, some bacteria are known to possess pathways for metabolizing rare sugars like D-talose as part of their cell wall synthesis or as an energy source. nih.gov Tracing this compound in such a bacterium could elucidate the specific enzymes and intermediates involved, potentially leading to the discovery of new biocatalysts. Similarly, certain insects or plants may have unique glycosylation patterns or secondary metabolites derived from unusual sugars. science.gov Following the 18O label from this compound in these systems could reveal previously unknown biosynthetic pathways, such as those for producing specialized toxins, pigments, or structural components. This exploration beyond traditional models is a frontier for discovering new biochemistry and understanding the metabolic adaptability of life.

Table 4: Potential Unconventional Models for this compound Metabolic Studies

This table highlights various non-standard biological models and the unique metabolic questions that could be addressed by tracing this compound.

Model Organism CategorySpecific ExampleUnique Metabolic FeatureResearch Question with this compound
Thermophilic BacteriaAneurinibacillus thermoaerophilusKnown to synthesize GDP-d-rhamnose, a related 6-deoxy-sugar. nih.govCan this organism convert D-talose into other deoxy-sugars for its S-layer glycoprotein?
Plant ModelToon buds (Toona sinensis)Metabolic profiling has shown the presence of D-talose, which changes during storage. frontiersin.orgWhat is the metabolic fate of D-talose in plant tissues? Is it incorporated into cell wall polysaccharides or secondary metabolites?
Insect ModelFruit fly (Drosophila melanogaster)Complex and dynamic N-linked glycan elaboration during development. nih.govCan D-talose be incorporated into the insect's glycoproteins, and how does this affect development or immune response?
ArchaeaSulfolobus solfataricusGrows in extreme heat and acidity; possesses unique metabolic pathways.Does this extremophile have novel enzymes to process rare sugars like D-talose for energy or structural purposes?

Advancements in Micro- and Nanofluidic Platforms for High-Throughput Isotopic Analysis

The analysis of isotopically labeled metabolites often requires sensitive detection methods and can be limited by sample volume and throughput. Microfluidic and nanofluidic technologies, also known as "lab-on-a-chip" systems, are revolutionizing biological analysis by enabling the precise manipulation of minute fluid volumes. nih.govrsc.org These platforms are ideal for the high-throughput analysis of this compound and its metabolites, particularly in contexts where sample material is scarce, such as in single-cell analysis. utep.edu

A microfluidic device can be designed to integrate cell culture, reagent delivery, cell lysis, and sample preparation into a single, automated workflow. nih.gov For example, cells could be cultured in micro-chambers and continuously perfused with media containing this compound. At specific time points, the cells can be automatically lysed on-chip, and the lysate directed to an integrated electrospray ionization source for analysis by mass spectrometry. This approach allows for dynamic metabolic studies with high temporal resolution and significantly reduces reagent consumption. rsc.org

Nanofluidic platforms, which operate at even smaller scales, offer enhanced sensitivity and the potential for analyzing the contents of single organelles. nih.govacs.org The development of nanofluidic arrays coupled with advanced mass spectrometry could enable the simultaneous analysis of dozens or hundreds of individual cells, providing unprecedented insight into metabolic heterogeneity within a cell population. This would be particularly powerful for studying how different cells in a tumor microenvironment, for example, metabolize this compound, revealing cell-specific metabolic vulnerabilities. mdpi.com

Table 5: Comparison of Micro- and Nanofluidic Platforms for Isotopic Analysis

This table compares the features and potential applications of microfluidic and nanofluidic devices for the high-throughput isotopic analysis of this compound.

Platform FeatureMicrofluidicsNanofluidics
Channel Dimensions 1-100 micrometers1-100 nanometers
Sample Volume Microliters to nanolitersNanoliters to picoliters
Primary Advantage High-throughput automation, integration of multiple steps (cell culture, lysis, analysis). nih.govExtreme sensitivity, analysis of subcellular volumes, unique fluidic phenomena. nih.gov
Application for this compound High-throughput screening of cellular metabolic responses to this compound across different conditions.Single-cell or even single-organelle metabolomics to trace this compound with maximum resolution.
Example System PDMS-based chip with cell culture chambers coupled to a mass spectrometer via an electrospray emitter. utep.eduNanoporous membrane or nanochannel array for electrokinetic separation and detection of labeled metabolites. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.